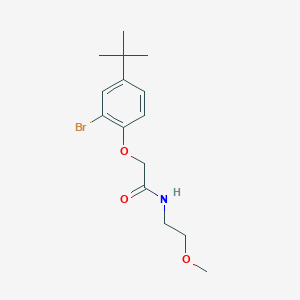
2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide, also known as CFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in treating various diseases.
Mécanisme D'action
2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. Specifically, 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and vascular endothelial growth factor (VEGF), which is involved in the growth of blood vessels in tumors.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been shown to have several biochemical and physiological effects, including inhibition of COX-2 and VEGF activity, reduction in tumor growth and angiogenesis, and suppression of inflammatory response. Additionally, 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide is its low toxicity profile, which makes it a safe compound to use in lab experiments. Additionally, 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been shown to have potent anti-inflammatory and anti-tumor properties, making it a valuable tool for studying the mechanisms of these diseases. However, one limitation of 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide is its limited water solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
Future research on 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide should focus on further elucidating its mechanism of action and exploring its potential use in treating other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, the development of more water-soluble derivatives of 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide could expand its potential use in experimental settings.
Méthodes De Synthèse
2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide can be synthesized through a multi-step process involving the reaction of 3-chlorophenol and 3-fluoroaniline with 2-bromo-2-methylpropanoic acid. The resulting compound is then purified through recrystallization to obtain 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide in its pure form.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been extensively studied for its potential use in treating various diseases, including cancer and inflammation. Research has shown that 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide has anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for drug development.
Propriétés
Formule moléculaire |
C15H13ClFNO2 |
|---|---|
Poids moléculaire |
293.72 g/mol |
Nom IUPAC |
2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H13ClFNO2/c1-10(20-14-7-2-4-11(16)8-14)15(19)18-13-6-3-5-12(17)9-13/h2-10H,1H3,(H,18,19) |
Clé InChI |
IFNUTLDIEOMUOH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)OC2=CC(=CC=C2)Cl |
SMILES canonique |
CC(C(=O)NC1=CC(=CC=C1)F)OC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B296231.png)
![N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B296233.png)

![N-(2,3-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296236.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B296241.png)
![2-[(4-methylphenyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296242.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide](/img/structure/B296243.png)
![2-[4-ethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296244.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296249.png)